Lturm34

DNA-PK inhibition kinase assay NHEJ pathway

LTURM34 is the definitive DNA-PK inhibitor for protocols demanding stringent target selectivity. Its 1,3-benzoxazin-4-one core and 8-(dibenzo[b,d]thiophen-4-yl) substituent deliver 170-fold selectivity over PI3K, enabling clean interrogation of DNA-PK function without confounding PI3K/AKT pathway crosstalk. This scaffold advantage is critical when substituting chromone-based inhibitors like NU7441 is scientifically invalid. Validated in NCI panel antiproliferative screening, LTURM34 is supplied at ≥98% HPLC purity with confirmed DMSO solubility for reliable in vitro pharmacology.

Molecular Formula C24H18N2O3S
Molecular Weight 414.5 g/mol
Cat. No. B608666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLturm34
SynonymsLTURM-34
Molecular FormulaC24H18N2O3S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56
InChIInChI=1S/C24H18N2O3S/c27-23-19-9-3-6-16(21(19)29-24(25-23)26-11-13-28-14-12-26)18-8-4-7-17-15-5-1-2-10-20(15)30-22(17)18/h1-10H,11-14H2
InChIKeySMMSWOMXOZLOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LTURM34 DNA-PK Inhibitor Procurement: Technical Baseline and Molecular Characteristics


LTURM34 (CAS 1879887-96-3) is a 2-morpholino-1,3-benzoxazin-4-one derivative that functions as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [1]. Identified as compound 20k in a medicinal chemistry optimization campaign, LTURM34 features a dibenzo[b,d]thiophen-4-yl substituent at the 8-position of the benzoxazine core, which confers distinct target engagement and selectivity profiles compared to other DNA-PK inhibitors in the same chemical series [2]. The compound is commercially available from multiple vendors with reported purity typically ≥98% (HPLC) and demonstrates solubility in DMSO at concentrations suitable for in vitro pharmacological studies .

LTURM34 Procurement Rationale: Why DNA-PK Inhibitor Substitution Risks Experimental Failure


DNA-PK inhibitors exhibit substantial structural and pharmacological divergence that precludes simple in-class substitution. LTURM34 belongs to the 1,3-benzoxazin-4-one scaffold, whereas widely used comparators such as NU7441 (KU-57788) and NU5455 are based on chromone and pyridopyrimidinone cores, respectively, resulting in distinct molecular recognition patterns at the DNA-PKcs ATP-binding site [1]. This scaffold divergence directly impacts selectivity profiles, cellular permeability, and off-target liability. Critically, LTURM34's 8-(dibenzo[b,d]thiophen-4-yl) substituent confers 170-fold selectivity for DNA-PK over PI3K, whereas NU7441 exhibits only ~350-fold selectivity and dual inhibitors like KU-0060648 show near-equivalent potency against both targets [2][3]. Researchers requiring specific interrogation of DNA-PK function without confounding PI3K pathway modulation must therefore exercise caution when considering generic substitution.

LTURM34 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


DNA-PK Inhibitory Potency: LTURM34 vs. NU7441 (KU-57788) Biochemical IC50 Comparison

In standardized cell-free biochemical assays, LTURM34 inhibits DNA-PK with an IC50 of 34 nM, whereas the widely used benchmark inhibitor NU7441 (KU-57788) exhibits an IC50 of 14 nM [1][2]. Although NU7441 demonstrates approximately 2.4-fold greater biochemical potency, this metric alone does not capture the full differentiation profile relevant to experimental selection.

DNA-PK inhibition kinase assay NHEJ pathway

Selectivity Over PI3K: LTURM34 vs. NU7441 and KU-0060648 Comparative Analysis

LTURM34 exhibits 170-fold selectivity for DNA-PK over PI3K (DNA-PK IC50 = 34 nM; PI3K IC50 > 5 μM for all Class I isoforms) [1]. In contrast, NU7441 demonstrates approximately 357-fold selectivity (DNA-PK IC50 = 14 nM; PI3K IC50 = 5 μM) [2], while KU-0060648 is a dual DNA-PK/PI3K inhibitor with sub-nanomolar potency against PI3K isoforms (DNA-PK IC50 = 8.6 nM; PI3Kα IC50 = 4 nM; PI3Kβ IC50 = 0.5 nM; PI3Kδ IC50 = 0.1 nM), representing a fundamentally different pharmacological profile [3].

kinase selectivity PI3K off-target DNA-PK specificity

Antiproliferative Activity: LTURM34 Cellular Efficacy Across Tumor Cell Lines

LTURM34 was evaluated against the NCI panel of cancer cell lines, demonstrating broad antiproliferative activity [1]. In the same study, the structurally related analog 20i (LTURM36, 8-(naphthalen-1-yl) substituted) exhibited strong antiproliferative activity specifically against A498 renal cancer cells (GI% at 10 μM = 92%), whereas LTURM34 showed a distinct and broader cellular sensitivity profile across multiple tumor types [2].

cancer cell panel antiproliferative NCI-60

Scaffold-Based Differentiation: Benzoxazine Core vs. Chromone and Pyridopyrimidinone DNA-PK Inhibitors

LTURM34's 1,3-benzoxazin-4-one core represents a distinct chemical scaffold relative to the chromone-based NU7441 and KU-0060648 series, and the pyridopyrimidinone-based NU5455 series [1]. The benzoxazine scaffold was specifically developed to improve upon the selectivity and physicochemical limitations of earlier chromone DNA-PK inhibitors [2]. While quantitative physicochemical data directly comparing these scaffolds are limited in the primary literature, the scaffold divergence itself constitutes a class-level differentiation that impacts binding mode, metabolic stability, and off-target liability.

scaffold comparison medicinal chemistry structure-activity relationship

LTURM34 Optimal Application Scenarios: Evidence-Based Procurement Guidance


DNA-PK Specificity Studies Requiring Minimal PI3K Crosstalk

Based on the 170-fold selectivity over PI3K demonstrated in biochemical assays [1], LTURM34 is optimally suited for experiments where DNA-PK function must be interrogated in isolation from PI3K pathway modulation. This is particularly relevant in signaling studies where PI3K/AKT pathway activity would confound interpretation of DNA-PK-dependent phenotypes.

Broad-Spectrum Cancer Cell Panel Screening for DNA-PK Dependency

The antiproliferative activity of LTURM34 across the NCI panel of cancer cell lines [1] supports its use in large-scale viability screening to identify tumor types with enhanced sensitivity to DNA-PK inhibition. This application is distinct from more selective analogs like 20i (LTURM36), which showed preferential activity against renal cancer cells [2].

DNA Damage Response Research Requiring Distinct Scaffold Chemistry

Investigators seeking to validate DNA-PK-dependent phenotypes using structurally distinct inhibitors (to mitigate scaffold-specific off-target effects) will find LTURM34's 1,3-benzoxazin-4-one core [1] complementary to chromone-based inhibitors such as NU7441. This orthogonal chemical approach strengthens the pharmacological evidence for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lturm34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.